2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
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Overview
Description
This compound is known for its versatility and has been explored for various therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the purine-imidazole core, followed by the introduction of cyclohexyl and dimethyl groups. The final step involves the acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Explored for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in catalysis studies and as a precursor for manufacturing other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide: shares structural similarities with other purine-imidazole derivatives.
1a and 1b derivatives: These compounds have shown good antimicrobial potential and are structurally related to this compound.
Uniqueness
The uniqueness of this compound lies in its specific cyclohexyl and dimethyl substitutions, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-10-8-21-13-14(19-16(21)23(10)11-6-4-3-5-7-11)20(2)17(26)22(15(13)25)9-12(18)24/h8,11H,3-7,9H2,1-2H3,(H2,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOOHEFLMXEIEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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